2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one
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Overview
Description
2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family Pyridazinones are known for their diverse pharmacological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Uniqueness
2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
565156-87-8 |
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Molecular Formula |
C17H12BrFN2OS |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-benzyl-4-bromo-5-(4-fluorophenyl)sulfanylpyridazin-3-one |
InChI |
InChI=1S/C17H12BrFN2OS/c18-16-15(23-14-8-6-13(19)7-9-14)10-20-21(17(16)22)11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
JNPAIRNCGVBGJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)SC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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